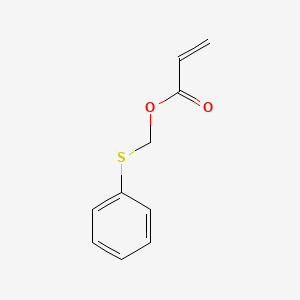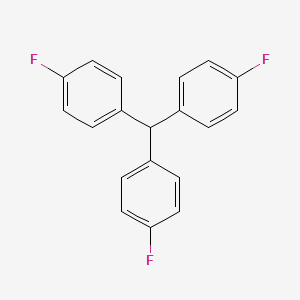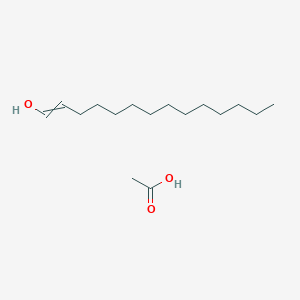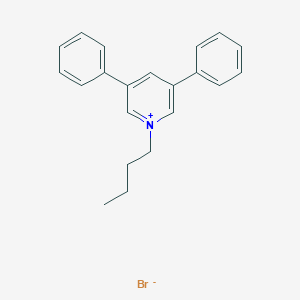![molecular formula C14H18O4 B14502670 2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane CAS No. 62802-88-4](/img/structure/B14502670.png)
2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenoxy group, which is further connected to an oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane typically involves the reaction of epichlorohydrin with a phenolic compound under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then reacted with an oxolane derivative to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane involves the reactivity of the oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved include interactions with enzymes that catalyze epoxide ring-opening reactions, leading to the formation of various biologically active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with two oxirane rings.
2-Phenyl-2-methyloxirane: Contains a phenyl group instead of a phenoxy group.
2-[4-[(Oxiran-2-yl)methoxy]phenyl]acetonitrile: Contains a nitrile group instead of an oxolane ring.
Uniqueness
2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane is unique due to the presence of both an oxirane and an oxolane ring in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
62802-88-4 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[[4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxolane |
InChI |
InChI=1S/C14H18O4/c1-2-13(15-7-1)8-16-11-3-5-12(6-4-11)17-9-14-10-18-14/h3-6,13-14H,1-2,7-10H2 |
Clé InChI |
YABXEFJVFUSTBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=CC=C(C=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)

![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)

![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)

![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)

![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)

